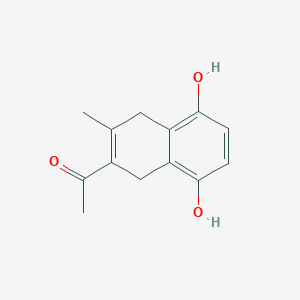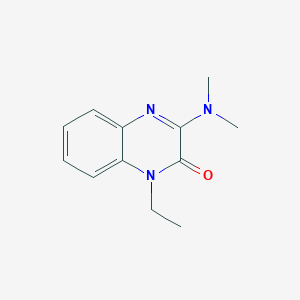
4-Nitro-1,2-dihydroacenaphthylen-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1,2-dihydroacenaphthylen-5-amine is an organic compound with the molecular formula C₁₂H₁₀N₂O₂. It is a derivative of acenaphthylene, featuring a nitro group and an amine group attached to the acenaphthylene core. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1,2-dihydroacenaphthylen-5-amine typically involves the nitration of 1,2-dihydroacenaphthylene followed by the introduction of an amine group. One common method includes:
Nitration: 1,2-Dihydroacenaphthylene is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Amination: The nitro compound is then reduced using a reducing agent like iron powder in the presence of hydrochloric acid to convert the nitro group to an amine group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1,2-dihydroacenaphthylen-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Reduction: 4-Amino-1,2-dihydroacenaphthylen-5-amine.
Substitution: Various substituted acenaphthylene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Nitro-1,2-dihydroacenaphthylen-5-amine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Utilized in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-Nitro-1,2-dihydroacenaphthylen-5-amine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates, while the amine group can form hydrogen bonds or participate in nucleophilic attacks.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroacenaphthylen-5-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroacenaphthene: Contains a nitro group but lacks the dihydro structure, affecting its chemical properties and reactivity.
Uniqueness
4-Nitro-1,2-dihydroacenaphthylen-5-amine is unique due to the presence of both a nitro group and an amine group on the acenaphthylene core. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings.
Propriétés
Numéro CAS |
4657-95-8 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
4-nitro-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C12H10N2O2/c13-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)14(15)16/h1-3,6H,4-5,13H2 |
Clé InChI |
VWJYDQVCIUABSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C3=CC=CC1=C23)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)







![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)

![3-chloro-9H-pyrido[2,3-b]indol-5-ol](/img/structure/B11887456.png)
